Sulfur dicyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

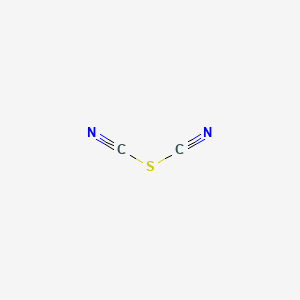

Sulfur dicyanide is a useful research compound. Its molecular formula is C2N2S and its molecular weight is 84.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cyanide Detoxification

One of the most critical applications of sulfur dicyanide is in the detoxification of cyanide, a highly toxic compound. Research has shown that sulfur donors, including this compound, can enhance the conversion of cyanide to less toxic thiocyanate through enzymatic reactions facilitated by rhodanese (thiosulfate:cyanide sulfurtransferase) .

Case Study: Antidotal Properties

A study examined the efficacy of different sulfur donors, including this compound, as antidotes to acute cyanide poisoning. The results indicated that certain sulfur donors could significantly protect against lethal doses of sodium cyanide (NaCN), demonstrating a protective mechanism involving increased thiocyanate production .

| Sulfur Donor | Protection Level | Mechanism |

|---|---|---|

| This compound | High | Enhances rhodanese activity |

| Thiosulfate | Moderate | Limited by biological half-life |

| Mercaptopyruvate | High | Enhances antidotal effect |

Biochemical Research

This compound plays a role in biochemical studies related to sulfur metabolism. It has been investigated for its effects on various enzymes involved in sulfur transfer and detoxification processes.

Enzyme Interaction Study

Research has focused on the interaction between this compound and thiosulfate:cyanide sulfurtransferase (TST). This enzyme facilitates the detoxification of cyanide by transferring sulfur from thiosulfate to cyanide, forming thiocyanate . The study highlighted how modifications in sulfur donor structures can enhance enzyme activity and improve detoxification efficiency.

Agricultural Applications

In agriculture, this compound has been explored for its potential to mitigate cyanogenic toxicity in crops like cassava. High dietary cyanide exposure combined with low sulfur intake can lead to health issues such as spastic paraparesis . Supplementing animal feed with sulfur compounds can help reduce cyanide levels in livestock consuming cassava .

Case Study: Ruminant Feeding Trials

A feeding trial demonstrated that adding elemental sulfur to the diets of ruminants consuming cassava root significantly improved the degradation efficiency of hydrogen cyanide (HCN) in the rumen. This study showed that combining sulfur with cyanide-utilizing bacteria enhanced overall HCN breakdown .

| Dietary Component | HCN Degradation Efficiency |

|---|---|

| Control (No Sulfur) | 54.33% |

| 3% Elemental Sulfur | 90.11% |

Environmental Applications

This compound's role extends to environmental science, where it is studied for its interactions with microbial communities involved in bioremediation processes. Cyanide-utilizing bacteria (CUB) have been isolated from environments contaminated with cyanogenic compounds, showcasing the potential for using these microbes alongside sulfur compounds to enhance biodegradation processes .

Microbial Interaction Study

Research into CUB has shown that when supplemented with sulfur compounds, these bacteria exhibit improved efficiency in degrading cyanogenic substrates, which can be beneficial for bioremediation strategies aimed at reducing environmental cyanide levels.

Propiedades

Número CAS |

627-52-1 |

|---|---|

Fórmula molecular |

C2N2S |

Peso molecular |

84.1 g/mol |

Nombre IUPAC |

cyano thiocyanate |

InChI |

InChI=1S/C2N2S/c3-1-5-2-4 |

Clave InChI |

RFMQOHXWHFHOJF-UHFFFAOYSA-N |

SMILES |

C(#N)SC#N |

SMILES canónico |

C(#N)SC#N |

melting_point |

63.5 °C |

Key on ui other cas no. |

627-52-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.